molecular formula C10H10FNO2 B3271672 N-(5-Acetyl-2-fluorophenyl)acetamide CAS No. 552301-41-4

N-(5-Acetyl-2-fluorophenyl)acetamide

Cat. No. B3271672
Key on ui cas rn: 552301-41-4
M. Wt: 195.19 g/mol
InChI Key: AVBUSCXQRCTUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324252B2

Procedure details

To a round, bottom flask was added 3-amino-4-fluoroacetophenone (Method 64, 1 g, 6.54 mmol) in DMF (15 ml), followed by the addition of acetyl chloride (0.56 ml, 7.84 mmol) and DIEA (2.3 ml, 13.08 mmol). The solution was set to stir at room temperature. The reaction appeared complete by TLC after 30 min. The reaction was then quenched with water and partitioned with EtOAc. The layers were cut, followed by an additional wash of the aqueous with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The crude residue obtained (1.17 g), was used directly in the next step. 1H NMR (CDCl3) δ 8.94 (d, J=7.54 Hz, 1H) 7.71 (d, 1H) 7.43 (s, 1H) 7.15 (s, 1H) 2.56-2.60 (m, 3H) 2.21-2.28 (m, 3H).
Name
3-amino-4-fluoroacetophenone
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(NC2C=C(C3CC3)NN=2)=NC(N[C@H:11]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=CN=2)C)=C(C=1)C#N.[C:29](Cl)(=[O:31])[CH3:30].[CH3:33]CN(C(C)C)C(C)C.[CH3:42][N:43]([CH:45]=[O:46])C>>[C:29]([C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:42]([NH:43][C:45](=[O:46])[CH3:33])[CH:11]=1)(=[O:31])[CH3:30]

Inputs

Step One
Name
3-amino-4-fluoroacetophenone
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C#N)C1)N[C@@H](C)C1=NC=C(C=C1)F)NC1=NNC(=C1)C1CC1
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water
CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc
WASH
Type
WASH
Details
an additional wash of the aqueous with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)NC(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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